molecular formula C28H30N4O2S2 B12198469 N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12198469
M. Wt: 518.7 g/mol
InChI Key: VLVHRFXCHMNFPI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex small molecule featuring a thiazole core substituted with a sulfonamide-linked 3,5-dimethylpiperidine moiety, a pyridin-3-ylmethyl group, and an aniline-derived imine. The unique combination of a thiazole ring, dimethylpiperidine sulfonamide, and pyridinylmethyl substituent suggests possible applications in kinase inhibition or antimicrobial activity, though specific biological data remain uncharacterized in publicly available literature.

Properties

Molecular Formula

C28H30N4O2S2

Molecular Weight

518.7 g/mol

IUPAC Name

4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H30N4O2S2/c1-21-14-22(2)18-31(17-21)36(33,34)26-12-6-9-24(15-26)27-20-35-28(30-25-10-4-3-5-11-25)32(27)19-23-8-7-13-29-16-23/h3-13,15-16,20-22H,14,17-19H2,1-2H3

InChI Key

VLVHRFXCHMNFPI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the pyridine ring via a coupling reaction.
  • Attachment of the sulfonyl group using sulfonylation reagents.
  • Final assembly of the compound through a condensation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new drug development.

Medicine

The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are highlighted for comparison:

(Z)-N-(4-(3-(Azepan-1-ylsulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline (): Shares a thiazole core and sulfonamide-linked cyclic amine but substitutes the 3,5-dimethylpiperidine with azepane (a 7-membered ring) and the pyridin-3-ylmethyl group with a 2-methoxyethyl chain.

4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (): Replaces the thiazole with an isoxazole heterocycle and lacks the sulfonamide group.

Functional Group Analysis

  • Sulfonamide Linkers : The target compound’s 3,5-dimethylpiperidine sulfonamide provides rigidity and hydrophobic interactions, whereas the azepane analogue () offers greater flexibility but may reduce binding specificity .
  • Heterocyclic Cores: Thiazole (target compound) vs. Isoxazole’s oxygen increases polarity, possibly improving aqueous solubility but reducing membrane permeability .
  • Substituents : The pyridin-3-ylmethyl group (target compound) enables π-π stacking and hydrogen bonding, whereas the 2-methoxyethyl chain () introduces steric hindrance and ether-mediated solubility .

Data Tables

Parameter Target Compound Azepane Analogue () Isoxazole Analogue ()
Molecular Formula C₃₀H₃₁N₅O₂S₂ (estimated) C₂₅H₃₁N₃O₃S₂ C₂₁H₁₈N₄O
Molecular Weight ~582 g/mol (estimated) 493.66 g/mol 342.40 g/mol
Core Heterocycle Thiazole Thiazole Isoxazole
Sulfonamide Group 3,5-Dimethylpiperidine Azepane Absent
Key Substituent Pyridin-3-ylmethyl 2-Methoxyethyl Pyridin-3-ylmethyl
Synthetic Yield Not reported Not reported 49%

Research Findings

  • Structural Optimization : The target compound’s 3,5-dimethylpiperidine group may enhance metabolic stability over azepane due to reduced ring strain and improved hydrophobic packing .
  • Synthetic Challenges : Introducing the pyridin-3-ylmethyl group requires careful regioselective alkylation, a step that may lower yields compared to simpler substituents like 2-methoxyethyl .

Biological Activity

N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a sulfonamide moiety, and a piperidine derivative, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, focusing on its antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4S2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{S}_{2}

This compound has a molecular weight of approximately 366.53 g/mol. The presence of the sulfonamide group is significant in mediating its biological effects.

Antiviral Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit notable antiviral properties. For instance, derivatives similar to this compound have been tested against viruses such as the Tobacco Mosaic Virus (TMV). In studies, certain derivatives demonstrated inhibition rates comparable to established antiviral agents like ningnanmycin .

Table 1: Antiviral Activity Against TMV

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The results suggest that modifications in the structure can enhance antiviral potency.

Antibacterial Activity

Sulfonamide derivatives are historically known for their antibacterial properties. This compound may exhibit similar activities due to the presence of the sulfonamide group which interferes with bacterial folate synthesis. Studies have shown that related compounds can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole-containing compounds reveal promising results. Compounds with structural similarities to this compound have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antiviral Efficacy : A study focused on synthesizing sulfonamide derivatives revealed that specific modifications led to enhanced antiviral activity against TMV. The compounds were evaluated using bioassays that demonstrated significant inhibition rates compared to controls .
  • Antibacterial Testing : In vitro tests conducted on various bacterial strains showed that derivatives of this compound exhibited varying degrees of antibacterial activity. The results indicated a structure-activity relationship where specific functional groups contributed to increased efficacy against Gram-positive and Gram-negative bacteria .

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